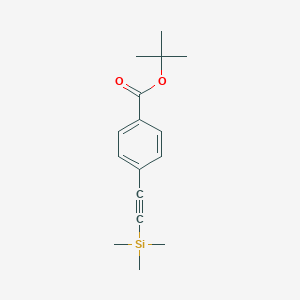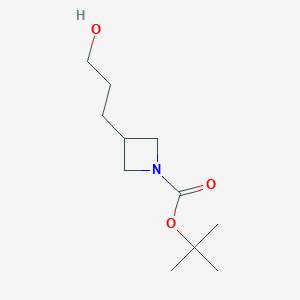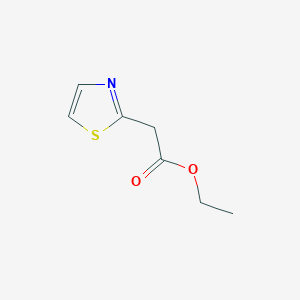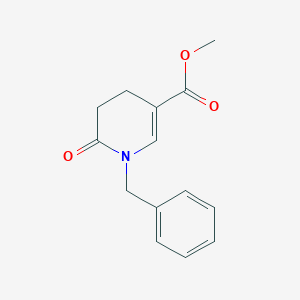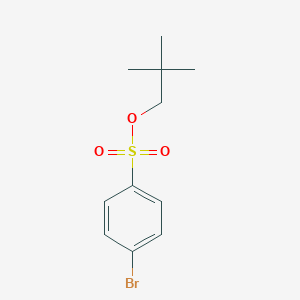
新戊基4-溴苯磺酸酯
描述
Neopentyl 4-bromobenzenesulfonate (NBBS) is an organic compound in the form of a white crystalline solid. It is used as a reagent in organic synthesis, particularly in the synthesis of other compounds. NBBS is also used in a variety of scientific research applications, where it can provide insight into the biochemical and physiological effects of certain compounds.
科学研究应用
合成和偶联反应
新戊基4-溴苯磺酸酯已被用于各种合成和偶联反应。例如,它与芳基硼酸经过钯催化的交叉偶联反应,生成新戊基联苯磺酸酯。与3-溴苯磺酸酯相比,2-溴和4-溴苯磺酸酯在此过程中的效率明显更高 (Cho, Kim, Sun, & Park, 2003)。此外,涉及新戊基溴苯磺酸酯与芳基溴化镁的镍催化交叉偶联反应已成功制备非对称三苯衍生物,展示了新戊基4-溴苯磺酸酯在创建复杂有机结构中的多功能性 (Cho, Kim, & Park, 2004)。
反应性和稳定性
新戊基4-溴苯磺酸酯在各种化学反应中的反应性和稳定性引人注目。例如,在镍催化剂存在下,新戊基芳基磺酸酯与烷基溴化镁反应效率高,突显了新戊基4-溴苯磺酸酯作为过渡金属催化的交叉偶联反应中电子亲合性芳基基团的潜力 (Cho, Yun, & Park, 2003)。另一项研究表明,新戊基芳基磺酸酯与初级烷基溴化镁反应成功,表明在某些条件下烷氧基磺酰基团可作为卤代物和三氟甲磺酸盐的替代物 (Cho, Sun, Seo, Kim, & Park, 2005)。
有机化学中的新应用
新戊基4-溴苯磺酸酯已参与了有机化学中的各种新应用。例如,它已用于合成新戊基膦配体,用于控制Heck反应中的烯烃异构化 (Lauer, Thompson, & Shaughnessy, 2014)。此外,研究了它在光刺激反应中与亲核试剂通过SRN1机制的反应,揭示了其与某些亲核试剂特异性反应的特点 (Bornancini, Palacios, Peñéñory, & Rossi, 1989)。
安全和危害
作用机制
Target of Action
Neopentyl 4-bromobenzenesulfonate is primarily used in organic synthesis, particularly in cross-coupling reactions . Its primary targets are the organic compounds that it reacts with during these processes .
Mode of Action
The compound acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it undergoes transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of new carbon-carbon bonds in the SM coupling .
Biochemical Pathways
The primary biochemical pathway involved in the action of Neopentyl 4-bromobenzenesulfonate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The compound’s role in this pathway is to act as a boron reagent, contributing to the formation of these bonds .
Result of Action
The result of Neopentyl 4-bromobenzenesulfonate’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of Neopentyl 4-bromobenzenesulfonate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, the presence of a catalyst, and the specific compounds it is reacting with . Proper storage and handling are also crucial to maintain its stability and effectiveness .
生化分析
Biochemical Properties
Neopentyl 4-bromobenzenesulfonate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in the preparation of other chemical compounds. In biochemical reactions, Neopentyl 4-bromobenzenesulfonate interacts with enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, resulting in the modification of enzyme activity .
Cellular Effects
Neopentyl 4-bromobenzenesulfonate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Neopentyl 4-bromobenzenesulfonate can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of action of Neopentyl 4-bromobenzenesulfonate involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. For instance, Neopentyl 4-bromobenzenesulfonate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered levels of gene products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neopentyl 4-bromobenzenesulfonate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Neopentyl 4-bromobenzenesulfonate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Neopentyl 4-bromobenzenesulfonate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of Neopentyl 4-bromobenzenesulfonate can result in toxic or adverse effects, including cell death or tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its effects without causing toxicity .
Metabolic Pathways
Neopentyl 4-bromobenzenesulfonate is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, this compound can be metabolized by specific enzymes, resulting in the formation of intermediate products that participate in further biochemical reactions. The involvement of Neopentyl 4-bromobenzenesulfonate in these pathways can influence the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of Neopentyl 4-bromobenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its effects. The localization and accumulation of Neopentyl 4-bromobenzenesulfonate within specific tissues or organs can influence its activity and function. For instance, the presence of binding proteins can facilitate the transport of this compound to target sites, enhancing its biochemical effects .
Subcellular Localization
Neopentyl 4-bromobenzenesulfonate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Neopentyl 4-bromobenzenesulfonate may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes .
属性
IUPAC Name |
2,2-dimethylpropyl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBARUAGAVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384347 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-15-8 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
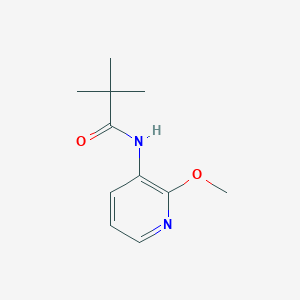
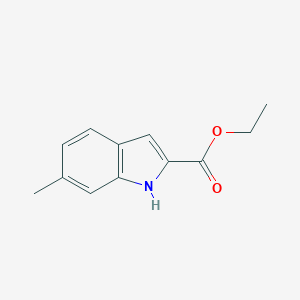
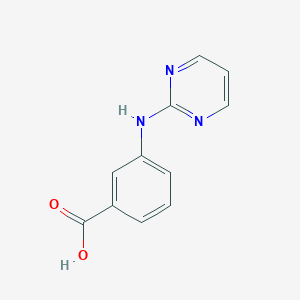


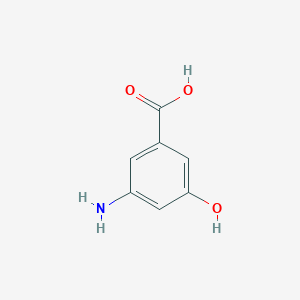
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)

